1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide

Catalog No.
S6651051
CAS No.
1253528-21-0
M.F
C18H19BrN2O3S
M. Wt
423.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentan...

CAS Number

1253528-21-0

Product Name

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide

IUPAC Name

1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxamide

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C18H19BrN2O3S/c19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)25(23,24)21-18(17(20)22)11-1-2-12-18/h3-10,21H,1-2,11-12H2,(H2,20,22)

InChI Key

SQGJCWLCSIKQJU-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(C1)(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide is an organic compound characterized by a cyclopentane ring substituted with a benzenesulfonamide group and a bromophenyl moiety. Its molecular formula is C15H16BrN2O2S, and it features a complex structure that contributes to its potential biological activity and utility in various applications.

, including:

  • Substitution Reactions: The sulfonamide group can be replaced by nucleophiles under appropriate conditions.
  • Reduction Reactions: The compound may be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
  • Hydrolysis: The carboxamide group can undergo hydrolysis to yield the corresponding carboxylic acid.

These reactions are significant for modifying the compound to enhance its properties or tailor it for specific applications.

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide has been investigated for its biological activities, particularly as an enzyme inhibitor. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties: Potential inhibition of cancer cell proliferation has been noted, making it a candidate for further research in oncology.
  • Antimicrobial Activity: The compound may possess properties that inhibit bacterial growth, although specific studies are required to confirm this.

These biological activities indicate the compound's potential as a therapeutic agent.

The synthesis of 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Sulfonamide: Reacting 4-bromobenzenesulfonyl chloride with an amine derivative to form the sulfonamide.
  • Cyclopentane Ring Introduction: The sulfonamide is then reacted with cyclopentanecarboxylic acid or its derivatives under suitable conditions to introduce the cyclopentane structure.
  • Final Modification: Further modifications may be performed to achieve the desired carboxamide functionality.

This synthesis pathway allows for the creation of the compound in a laboratory setting.

1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide has several potential applications, including:

  • Pharmaceutical Development: As a candidate for drug development due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Potential use in developing new materials with specific chemical properties.

These applications highlight its versatility in various scientific fields.

Interaction studies involving 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide focus on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent. Studies may include:

  • Enzyme Inhibition Assays: Testing the compound's ability to inhibit specific enzymes related to disease processes.
  • Binding Affinity Measurements: Evaluating how well the compound binds to target sites compared to other known inhibitors.

Such studies are essential for advancing the compound's development in medicinal chemistry.

Several compounds share structural similarities with 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-BromobenzenesulfonamideContains a bromobenzene and sulfonamide groupSimpler structure, lacks cyclopentane
Cyclopentane-1-carboxylic acidCyclopentane ring with carboxylic acidNo sulfonamide functionality
N-(4-bromophenyl)-N'-(4-methoxyphenyl)ureaUrea derivative with bromophenyl and methoxyphenyl groupsDifferent functional groups affecting activity

These compounds highlight the unique structural features of 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide, particularly its combination of a cyclopentane framework and sulfonamide functionality, which may contribute to its distinct biological activities and applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

422.02998 g/mol

Monoisotopic Mass

422.02998 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-11-23

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